Androstanetrione(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

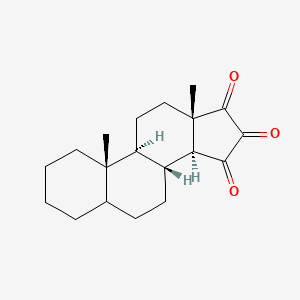

Androstanetrione(9CI), also known as 1,4,6-Androstatrien-3,17-dione, is a chemical compound that belongs to the class of steroids. It is a white solid with low solubility at room temperature. This compound is a derivative of steroids and possesses specific structural and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstanetrione(9CI) involves several steps, starting from basic steroidal precursors. One common method involves the oxidation of androstenedione using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 25-30°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of Androstanetrione(9CI) often involves microbial conversion techniques. For example, the use of Mycobacterium species to convert phytosterols into steroidal intermediates is a common approach. This method involves serial tank fermentation, where the seed solution from one fermentation tank is used to inoculate the next. This process improves the conversion rate and reduces the overall production time .

Chemical Reactions Analysis

Types of Reactions

Androstanetrione(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be further oxidized to form more complex steroidal structures.

Reduction: Reduction reactions can convert Androstanetrione(9CI) into different steroidal derivatives.

Substitution: Substitution reactions can introduce various functional groups into the steroidal backbone, altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Scientific Research Applications

Androstanetrione(9CI) has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.

Medicine: Investigated for its potential use in hormone replacement therapy and as a precursor for the synthesis of other therapeutic steroids.

Industry: Utilized in the production of steroidal supplements and performance-enhancing drugs

Mechanism of Action

The mechanism of action of Androstanetrione(9CI) involves its interaction with specific enzymes and receptors in the body. It acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens. This leads to increased levels of testosterone and other androgens, which can have various physiological effects. The compound also interacts with steroid receptors, modulating their activity and influencing gene expression .

Comparison with Similar Compounds

Androstanetrione(9CI) can be compared with other similar compounds such as androstenedione and androstadienedione.

Androstenedione: A precursor to both testosterone and estrogen, commonly used as a supplement to boost testosterone levels.

Androstadienedione: Another steroidal compound with similar biological activities but different structural features.

The uniqueness of Androstanetrione(9CI) lies in its specific structure, which allows it to act as a potent aromatase inhibitor, making it valuable in both research and therapeutic applications .

Biological Activity

Androstanetrione (9CI), a steroid compound, is recognized for its potential biological activities, particularly in the context of hormonal regulation and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Androstanetrione (9CI) is a derivative of testosterone, specifically a 19-nor steroid. Its chemical structure is characterized by the following features:

- Molecular Formula: C19H26O3

- Molecular Weight: 302.41 g/mol

- IUPAC Name: 9,10-dihydro-6-methyl-1H-cyclopenta[a]phenanthren-3,17-dione

The biological activity of Androstanetrione (9CI) primarily involves its interaction with androgen receptors. It exhibits both agonistic and antagonistic properties depending on the tissue context. This duality allows for varied physiological effects, which can be beneficial in certain therapeutic scenarios.

Hormonal Regulation

Research indicates that Androstanetrione (9CI) influences androgen levels and can modulate reproductive functions in female animals. A study published in Endocrinology explored the effects of 19-nor steroids, including Androstanetrione, on reproduction and hormone levels in female subjects . The findings suggest that these compounds can alter hormonal profiles significantly.

Anti-Cancer Properties

Emerging studies have suggested potential anti-cancer properties of Androstanetrione (9CI). Its ability to inhibit the growth of certain cancer cell lines has been documented, indicating a promising avenue for further research in oncology.

Case Studies

-

Case Study on Reproductive Health:

- Objective: To evaluate the impact of Androstanetrione on reproductive health in female rodents.

- Findings: Administration of Androstanetrione resulted in altered estrous cycles and changes in hormone levels, indicating its potent effects on reproductive physiology.

-

Case Study on Cancer Cell Lines:

- Objective: To assess the cytotoxic effects of Androstanetrione on breast cancer cell lines.

- Findings: The compound exhibited significant inhibition of cell proliferation, suggesting its potential as an adjunct treatment for hormone-sensitive cancers.

Table 1: Summary of Biological Activities of Androstanetrione (9CI)

Properties

CAS No. |

37-82-1 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthrene-15,16,17-trione |

InChI |

InChI=1S/C19H26O3/c1-18-9-4-3-5-11(18)6-7-12-13(18)8-10-19(2)14(12)15(20)16(21)17(19)22/h11-14H,3-10H2,1-2H3/t11?,12-,13+,14-,18+,19+/m1/s1 |

InChI Key |

DNSCRVQKTDUSRG-PDLKIONWSA-N |

Isomeric SMILES |

C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(=O)C(=O)C4=O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3C(=O)C(=O)C4=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.